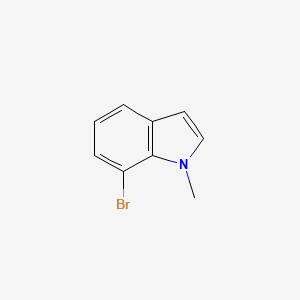

7-Bromo-1-methyl-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-bromo-1-methylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN/c1-11-6-5-7-3-2-4-8(10)9(7)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALOMHQMSHLUJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620633 | |

| Record name | 7-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280752-68-3 | |

| Record name | 7-Bromo-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 7-Bromo-1-methyl-1H-indole via N-Methylation

This guide provides a detailed protocol and mechanistic rationale for the synthesis of 7-Bromo-1-methyl-1H-indole from 7-bromoindole. The target audience includes researchers, medicinal chemists, and professionals in drug development who require a robust and well-understood method for N-alkylation of indole scaffolds.

Introduction: The Significance of N-Methylated Indoles in Medicinal Chemistry

The indole nucleus is a "privileged scaffold" in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] N-alkylation, particularly N-methylation, of the indole ring is a critical structural modification used by medicinal chemists to modulate a compound's pharmacological properties. This modification can influence metabolic stability, receptor binding affinity, cell permeability, and overall pharmacokinetic profiles. The synthesis of this compound serves as a model reaction for this important transformation, providing a key intermediate for more complex molecular architectures.

Section 1: Reaction Principle and Mechanism

The N-methylation of 7-bromoindole is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The process involves two primary steps: the deprotonation of the indole nitrogen to form a potent nucleophile, followed by the attack of this nucleophile on an electrophilic methyl source.[2]

The SN2 Pathway for Indole Alkylation

The nitrogen atom in the indole ring is weakly acidic, with a pKa of approximately 16-17, making it susceptible to deprotonation by a strong base.[2] Once deprotonated, the resulting indole anion is a strong nucleophile. This anion then attacks the electrophilic methyl group of iodomethane, displacing the iodide leaving group in a concerted SN2 fashion to form the N-methylated product.

Causality of Reagent Selection

The choice of reagents is critical for ensuring a high-yield, selective, and efficient reaction.

-

Base: Sodium Hydride (NaH) Sodium hydride is an ionic hydride that functions as a powerful, non-nucleophilic base.[3] Its primary role is to irreversibly deprotonate the indole N-H group, generating the indole anion and hydrogen gas.[2] Using NaH is advantageous because the only byproduct is hydrogen gas, which is easily removed from the reaction system, driving the equilibrium towards the product. It is typically used as a 60% dispersion in mineral oil, which improves its handling safety.[4]

-

Solvent: N,N-Dimethylformamide (DMF) A polar aprotic solvent like DMF is essential for this reaction.[1][5] Its high dielectric constant helps to dissolve the indole substrate and stabilize the intermediate indole anion, thereby accelerating the rate of the SN2 reaction.[6] Unlike protic solvents, DMF does not have acidic protons that could quench the strong base or the nucleophilic anion.

-

Alkylating Agent: Iodomethane (CH₃I) Iodomethane is an excellent electrophile for SN2 reactions. The carbon-iodine bond is relatively weak, and the iodide ion is an excellent leaving group, facilitating a rapid reaction with the indole anion.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the N-methylation of 7-bromoindole.

Section 2: Experimental Protocol

This section outlines the detailed procedure for the synthesis, purification, and characterization of this compound.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount |

| 7-Bromoindole | C₈H₆BrN | 196.04 | 1.0 | (e.g., 1.96 g, 10 mmol) |

| Sodium Hydride (60%) | NaH | 24.00 | 1.2 | (e.g., 0.48 g, 12 mmol) |

| Iodomethane | CH₃I | 141.94 | 1.1 | (e.g., 0.69 mL, 11 mmol) |

| Anhydrous DMF | C₃H₇NO | 73.09 | - | (e.g., 50 mL) |

| Saturated NH₄Cl (aq) | NH₄Cl | - | - | For quenching |

| Ethyl Acetate | C₄H₈O₂ | - | - | For extraction |

| Brine | NaCl (aq) | - | - | For washing |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | For drying |

Step-by-Step Synthesis Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-bromoindole (1.0 eq).

-

Solvation: Add anhydrous DMF via syringe to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur. Stir the suspension at 0 °C for 30-60 minutes, or until gas evolution ceases and the solution becomes clear or forms a uniform suspension.[7]

-

Alkylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford this compound as a pure solid or oil.

| Property | Value |

| Molecular Formula | C₉H₈BrN[8] |

| Molecular Weight | 210.07 g/mol [8] |

| Appearance | Off-white to light yellow solid |

| CAS Number | 280752-68-3[8] |

Section 3: Process Workflow and Logic

The experimental workflow is designed to ensure safety, efficiency, and high purity of the final product.

Caption: Experimental workflow for the synthesis of this compound.

Section 4: Critical Safety Considerations

Adherence to strict safety protocols is mandatory due to the hazardous nature of the reagents.

Handling Sodium Hydride (60% dispersion in oil)

-

Water Reactivity: Sodium hydride reacts violently with water, releasing hydrogen gas, which is extremely flammable and can ignite spontaneously.[9][10] All glassware must be rigorously dried, and the reaction must be performed under an inert, anhydrous atmosphere.[4]

-

Fire Hazard: A Class D fire extinguisher (for combustible metals) or dry sand should be readily available. DO NOT USE WATER, CO₂, or foam extinguishers. [4][10]

-

Personal Protective Equipment (PPE): Wear flame-retardant lab coat, safety goggles, and nitrile gloves. Handle NaH in a chemical fume hood.[4][11]

-

Storage: Store under an inert gas in a dry location, away from water sources.[9]

Handling Iodomethane

-

Toxicity and Health Hazards: Iodomethane is toxic, a suspected carcinogen, and a potent alkylating agent. It is harmful if inhaled, swallowed, or absorbed through the skin.

-

Handling: Always handle iodomethane in a well-ventilated chemical fume hood. Avoid all contact with skin and eyes.

-

PPE: Wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves (e.g., laminate film or Viton). Check glove compatibility charts.

-

Waste Disposal: Dispose of iodomethane-contaminated waste in a designated, sealed hazardous waste container according to institutional guidelines.

Section 5: Conclusion

The N-methylation of 7-bromoindole using sodium hydride and iodomethane in DMF is a reliable and widely applicable method for synthesizing this compound. A thorough understanding of the SN2 mechanism, the specific roles of the chosen reagents, and strict adherence to safety protocols are paramount for a successful and safe synthesis. This guide provides the necessary technical details and field-proven insights to enable researchers to confidently perform this valuable transformation.

References

- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. WERCS Studio - Application Error [assets.thermofisher.com]

- 10. SODIUM HYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of the Indole Nucleus

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 7-Bromo-1-methyl-1H-indole

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest to researchers and professionals in drug development and materials science. We will delve into its synthesis, spectroscopic profile, and critically, its versatile reactivity, which positions it as a valuable intermediate for the construction of complex molecular architectures.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole ring is paramount for modulating biological activity and tuning material properties. This compound emerges as a particularly useful intermediate for two key reasons:

-

The C7-Bromo Moiety : The bromine atom at the 7-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions. This allows for the selective formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.[1][2]

-

The N1-Methyl Group : The methylation of the indole nitrogen prevents competing N-H reactivity in many synthetic transformations, such as base-mediated reactions, and can influence the molecule's electronic properties and conformational preferences.

This guide will explore the causality behind the synthetic choices and the mechanistic underpinnings of the reactions that make this compound a cornerstone for chemical innovation.

Physicochemical and Structural Properties

This compound is a light-sensitive, white solid at room temperature.[3] Its core properties are summarized below, providing foundational data for experimental design and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | PubChem[4] |

| Molecular Weight | 210.07 g/mol | PubChem[4] |

| CAS Number | 280752-68-3 | PubChem[4] |

| Melting Point | 50.5-53 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 300.9 ± 15.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.47 ± 0.1 g/cm³ | ChemicalBook[3] |

| IUPAC Name | 7-bromo-1-methylindole | PubChem[4] |

Synthesis of this compound

The most direct and common route to this compound is the N-methylation of commercially available 7-Bromo-1H-indole. This transformation is crucial as it protects the nitrogen, preventing side reactions in subsequent functionalization steps.

Synthetic Rationale and Mechanism

The N-methylation of an indole is typically achieved via an SN2 reaction. The indole nitrogen, while not strongly basic, can be deprotonated by a suitable base to form a more nucleophilic indolide anion. This anion then attacks an electrophilic methyl source, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is critical to ensure high yield and prevent competing reactions. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for this purpose.[5]

General Experimental Protocol: N-Methylation of 7-Bromo-1H-indole

This protocol is a representative example based on standard methylation procedures for indoles.

-

Preparation : To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 7-Bromo-1H-indole (1.0 eq).

-

Solvation : Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

-

Deprotonation : Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Activation : Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may become clearer as the sodium indolide salt forms.

-

Methylation : Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up : Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-methylation of 7-Bromo-1H-indole.

Spectroscopic Characterization

| Spectroscopic Method | Expected Key Features |

| ¹H NMR | - N-CH₃ singlet : A sharp singlet around 3.9-4.1 ppm. - Aromatic Protons : Multiplets and doublets in the range of 7.0-7.8 ppm. The proton at C6 would likely be a doublet coupled to the C5 proton, the C5 proton a triplet, and the C4 proton a doublet. The pyrrolic protons at C2 and C3 would appear as doublets. |

| ¹³C NMR | - N-CH₃ carbon : A signal around 35 ppm. - Aromatic Carbons : Signals in the range of 100-140 ppm. The carbon bearing the bromine (C7) would be significantly shifted. |

| IR Spectroscopy | - C-H stretching (aromatic) : Peaks around 3000-3100 cm⁻¹. - C=C stretching (aromatic) : Strong absorptions in the 1400-1600 cm⁻¹ region. - C-Br stretching : A characteristic absorption in the fingerprint region, typically below 800 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺) : A characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z 209 and 211 ([M]⁺ and [M+2]⁺). |

Chemical Reactivity: A Hub for Molecular Diversification

The primary synthetic value of this compound lies in the reactivity of the C7-Br bond. This site is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are foundational methods for C-C and C-N bond formation in modern organic synthesis.[1][7]

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of bromoindoles is a cornerstone of medicinal chemistry.[1] Palladium-catalyzed reactions provide a powerful toolkit for selective bond formation at specific positions of the indole nucleus.[1]

-

Suzuki-Miyaura Coupling : This reaction forms a new C-C bond by coupling the bromoindole with an organoboron reagent (e.g., a boronic acid or ester). It is one of the most robust methods for introducing aryl or vinyl groups. Catalysts bearing ferrocenylphosphine ligands, such as Pd(dppf)Cl₂, often show high activity.[1][2]

-

Buchwald-Hartwig Amination : This reaction forms a C-N bond, coupling the bromoindole with an amine. It is invaluable for synthesizing aniline derivatives and other nitrogen-containing compounds. Bulky biarylphosphine ligands are frequently employed to facilitate this transformation.[1][7]

-

Heck Coupling : This reaction couples the bromoindole with an alkene to form a substituted alkene, creating a new C-C bond.

-

Sonogashira Coupling : This reaction forms a C-C bond between the bromoindole and a terminal alkyne, providing access to aryl alkynes.

Catalytic Cycle: The Suzuki-Miyaura Reaction

The mechanism of these reactions follows a general catalytic cycle involving a Pd(0)/Pd(II) redox couple. The Suzuki-Miyaura coupling is an excellent illustrative example.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Arylation

This protocol is a representative example based on established procedures for aryl bromides.[2]

-

Reagent Preparation : In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or Pd(dppf)Cl₂ (0.05 eq).

-

Solvent and Base : Add a solvent mixture, typically toluene/ethanol/water or dioxane/water, and a base such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere : Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heating : Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Work-up and Purification : After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the 7-aryl-1-methyl-1H-indole derivative.

Applications and Future Outlook

The derivatives accessible from this compound are of high interest in drug discovery. The ability to systematically modify the C7 position allows for the exploration of structure-activity relationships (SAR) in various therapeutic programs. For instance, substituted indoles and their bioisosteres, azaindoles, are key components in compounds targeting kinases, GPCRs, and other protein targets.[7][8] The functionalization of the indole scaffold is a cornerstone for developing new therapeutic agents.[1]

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

Precautions :

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place, protected from light.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound 97% CAS#: 280752-68-3 [amp.chemicalbook.com]

- 4. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]

- 8. atlanchimpharma.com [atlanchimpharma.com]

A Senior Application Scientist's Guide to 7-Bromo-1-methyl-1H-indole: Synthesis, Sourcing, and Strategic Applications in Drug Discovery

Introduction: The Strategic Value of a Substituted Indole

The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, neurotransmitters like serotonin, and a significant number of approved pharmaceuticals.[1] Its inherent biological activity and synthetic versatility make it a "privileged structure" in drug discovery.[2] This guide focuses on a specific, strategically functionalized derivative: 7-Bromo-1-methyl-1H-indole.

The introduction of a bromine atom at the 7-position and a methyl group on the indole nitrogen is not arbitrary. The bromine atom serves as a versatile synthetic handle, particularly for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[2][3] This is a critical feature for building chemical libraries for biological screening. The N-methylation prevents the formation of N-H hydrogen bonds, which can significantly alter a molecule's pharmacokinetic properties, such as cell permeability and metabolic stability. This technical guide provides an in-depth analysis of this compound, covering its core properties, reliable sourcing, synthetic methodologies, and its application in the development of novel therapeutics.

Core Compound Identification and Properties

Precise identification is paramount in research and development. The Chemical Abstracts Service (CAS) number for this compound is 280752-68-3 .[4][5][6]

Physicochemical Data Summary

A compound's physical and chemical properties are fundamental to its handling, reaction setup, and formulation. Below is a summary of key data for this compound.

| Property | Value | Source(s) |

| CAS Number | 280752-68-3 | [4][5][6][7][8][9] |

| Molecular Formula | C₉H₈BrN | [5][10][11][12] |

| Molecular Weight | 210.07 g/mol | [5][10][11][13] |

| Synonyms | 7-Bromo-1-methylindole, 1-Methyl-7-bromoindole | [5][13] |

| Purity (Typical) | ≥97% | [5][7][14][15] |

Procurement: Verified Suppliers

Sourcing high-quality starting materials is a critical, often overlooked, step in ensuring experimental reproducibility. The following table lists several established suppliers for this compound, facilitating direct procurement for research purposes.

| Supplier | Product Number/Identifier | Notes |

| Santa Cruz Biotechnology | CAS 280752-68-3 | For research use only.[4] |

| Apollo Scientific | MFCD09879960 | Available in various quantities.[6] |

| BLD Pharm | 280752-68-3 | Provides access to analytical data like NMR and HPLC.[8] |

| Biosynth | FLA75268 | Marketed as a reference standard for pharmaceutical testing.[9] |

| Thermo Scientific | 10434635 | Available through Fisher Scientific.[15] |

| Sigma-Aldrich | AC7448879814 | Available through their marketplace. |

Application in Drug Discovery and Medicinal Chemistry

The indole core is a recurring motif in drugs targeting a wide array of diseases.[1] The specific substitution pattern of this compound makes it a valuable building block for creating novel drug candidates.

The primary utility of this compound lies in its capacity to undergo further chemical modification. The 7-bromo position is primed for reactions that form new carbon-carbon or carbon-heteroatom bonds. This allows medicinal chemists to systematically modify the indole scaffold to optimize binding affinity, selectivity, and pharmacokinetic profiles for a given biological target. While this specific molecule is a synthetic intermediate, the compounds derived from it can modulate various signaling pathways, such as those involving protein kinases, which are often implicated in cancer.[2][3]

Conceptual Workflow: From Building Block to Candidate

The journey from a starting material like this compound to a potential drug candidate is a multi-step process. The diagram below illustrates a typical workflow in a drug discovery program.

Caption: Drug discovery workflow using this compound.

Synthetic Protocol: A Representative Approach

While numerous methods exist for indole synthesis, a common and effective strategy for preparing N-methylated bromoindoles involves the methylation of a pre-formed bromoindole. The following protocol is a representative, field-proven method based on established chemical principles.

Step 1: Synthesis of 7-Bromo-1H-indole

The precursor, 7-Bromo-1H-indole, can be synthesized via several routes, often starting from a substituted aniline. One reported method involves the decarboxylation of 7-bromoindole-2-carboxylic acid.

Step 2: N-Methylation of 7-Bromo-1H-indole

This step introduces the methyl group onto the indole nitrogen.

Materials:

-

7-Bromo-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add 7-Bromo-1H-indole to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add sodium hydride (NaH) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the indole anion is typically observed.

-

Methylation: Add methyl iodide (CH₃I) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield pure this compound.

Synthetic Workflow Diagram

Caption: N-Methylation of 7-bromoindole to yield the target compound.

Safety, Handling, and Storage

Proper handling of all chemicals is essential for laboratory safety. Based on available safety data sheets (SDS), this compound and its precursors should be handled with care.[11][16]

Hazard Identification:

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7][16]

-

Handling: Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[16][17]

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.[17] Keep refrigerated for long-term stability.

Conclusion

This compound is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages in modern drug discovery. Its defined structure, characterized by the CAS number 280752-68-3, provides a reliable starting point for complex molecular synthesis. The presence of a methyl group on the nitrogen atom and a bromine at the 7-position offers medicinal chemists precise control over subsequent derivatization, enabling the exploration of structure-activity relationships crucial for developing potent and selective therapeutics. By understanding its properties, sourcing it from reputable suppliers, applying robust synthetic protocols, and adhering to strict safety standards, researchers can effectively leverage this versatile compound to accelerate the discovery of next-generation medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound 97% CAS#: 280752-68-3 [amp.chemicalbook.com]

- 6. 280752-68-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound 97% | 280752-68-3 [amp.chemicalbook.com]

- 8. 280752-68-3|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | 280752-68-3 | FLA75268 [biosynth.com]

- 10. 7-Bromo-3-methyl-1H-indole | CymitQuimica [cymitquimica.com]

- 11. This compound | C9H8BrN | CID 21950069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - this compound (C9H8BrN) [pubchemlite.lcsb.uni.lu]

- 13. 7-bromo-1-methylindole - CAS:280752-68-3 - Sunway Pharm Ltd [3wpharm.com]

- 14. calpaclab.com [calpaclab.com]

- 15. This compound, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.co.uk]

- 16. fishersci.com [fishersci.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 7-Bromo-1-methyl-1H-indole

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 7-Bromo-1-methyl-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this substituted indole, offering insights into spectral acquisition, interpretation, and the underlying principles of NMR spectroscopy.

Introduction

This compound is a halogenated indole derivative of interest in medicinal chemistry and materials science. The precise characterization of its molecular structure is paramount for understanding its reactivity, biological activity, and for quality control in synthetic processes. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the constitution and substitution pattern of such organic molecules in solution. This guide will present a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound, based on established principles and data from structurally related compounds.

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for the preparation of an NMR sample of this compound is provided below. The choice of solvent is critical to avoid signal overlap with the analyte. Deuterated chloroform (CDCl₃) is a common choice for indole derivatives due to its good solubilizing properties and relatively clean spectral window.

-

Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.

-

Transfer: The sample is now ready for analysis.

NMR Data Acquisition

The following is a representative set of acquisition parameters for a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

-

Spectral Width: 20 ppm (-5 to 15 ppm)

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm (-20 to 220 ppm)

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the indole core and the N-methyl group. The chemical shifts are influenced by the electron-donating nitrogen atom, the aromatic ring current, and the electron-withdrawing and anisotropic effects of the bromine atom at the C7 position.

The predicted chemical shifts, multiplicities, and coupling constants are summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 7.0 - 7.2 | Doublet | J2,3 ≈ 3.0 Hz |

| H-3 | ~ 6.4 - 6.6 | Doublet | J3,2 ≈ 3.0 Hz |

| H-4 | ~ 7.4 - 7.6 | Doublet | J4,5 ≈ 8.0 Hz |

| H-5 | ~ 6.9 - 7.1 | Triplet | J5,4 ≈ 8.0 Hz, J5,6 ≈ 7.5 Hz |

| H-6 | ~ 7.2 - 7.4 | Doublet | J6,5 ≈ 7.5 Hz |

| N-CH₃ | ~ 3.7 - 3.9 | Singlet | - |

Interpretation of the ¹H NMR Spectrum

-

N-Methyl Group: The three protons of the N-methyl group are expected to appear as a sharp singlet in the upfield region of the aromatic spectrum, typically around 3.8 ppm. This is a characteristic chemical shift for N-methyl groups on indole rings.

-

Pyrrole Ring Protons (H-2 and H-3): The H-2 and H-3 protons will appear as a pair of doublets due to their vicinal coupling. The coupling constant (J2,3) is typically small, around 3.0 Hz. The H-2 proton is generally found at a slightly downfield chemical shift compared to the H-3 proton.

-

Benzene Ring Protons (H-4, H-5, and H-6): The protons on the benzene portion of the indole ring will exhibit a more complex pattern. The bromine atom at C7 will deshield the adjacent H-6 proton. H-4 will also be deshielded due to its proximity to the pyrrole ring fusion. The H-5 proton will likely appear as a triplet, being coupled to both H-4 and H-6. The H-4 and H-6 protons will appear as doublets, each coupled to H-5. The ortho coupling constants (J4,5 and J5,6) are expected to be in the range of 7-8 Hz.

Spin-Spin Coupling Network

The connectivity between the protons in this compound can be visualized through a spin-spin coupling diagram.

mass spectrometry analysis of 7-Bromo-1-methyl-1H-indole

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-Bromo-1-methyl-1H-indole

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed framework for the mass spectrometric analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a standard protocol, offering in-depth rationale for methodological choices to ensure robust and reproducible results.

Introduction: The Analytical Imperative for Substituted Indoles

This compound belongs to the substituted indole class of molecules, a scaffold of immense importance in medicinal chemistry and drug discovery. The introduction of a bromine atom and a methyl group significantly alters the molecule's physicochemical properties, influencing its metabolic fate, receptor binding affinity, and potential toxicity. Consequently, the ability to accurately detect and quantify this compound and its potential metabolites is paramount for pharmacokinetic, pharmacodynamic, and toxicology studies.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as the gold standard for this type of analysis due to its unparalleled sensitivity, selectivity, and speed. This guide outlines a systematic approach to developing a robust LC-MS/MS method for this compound, grounded in the fundamental principles of ionization and fragmentation.

Foundational Principles: Ionization and Isotopic Signature

A successful mass spectrometry experiment begins with the efficient generation of gas-phase ions. For a moderately polar molecule like this compound, Electrospray Ionization (ESI) is the most suitable technique.

2.1 Electrospray Ionization (ESI): The Rationale

ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the intact molecular ion. Given the presence of the nitrogen atom in the indole ring, which can be readily protonated, ESI in positive ion mode is the logical choice. The expected primary ion will be the protonated molecule, [M+H]⁺.

2.2 The Characteristic Isotopic Pattern of Bromine

A key feature in the mass spectrum of this compound will be the distinctive isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (50.69% and 49.31%, respectively). This results in a characteristic doublet for any bromine-containing ion, with two peaks of nearly equal intensity separated by approximately 2 Da. This isotopic pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule and its fragments.

Experimental Workflow: A Step-by-Step Protocol

The following protocol provides a detailed workflow for the analysis of this compound. It is designed as a self-validating system, with built-in steps for optimization.

Caption: Experimental workflow for LC-MS/MS analysis.

3.1 Sample Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Subsequent dilutions should be made in a mixture of methanol and water (1:1 v/v) to create a calibration curve.

-

Matrix Preparation (if applicable): For analysis in biological matrices (e.g., plasma), spike the matrix with the analyte.

-

Protein Precipitation: To 50 µL of the sample (or spiked matrix), add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog or a structurally similar compound). This step efficiently removes proteins which can interfere with the analysis.

-

Extraction: Vortex the mixture vigorously for 1 minute, followed by centrifugation at >12,000 x g for 10 minutes at 4°C.

-

Final Sample: Transfer the supernatant to an autosampler vial for injection.

3.2 Liquid Chromatography (LC) Parameters

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good retention and peak shape of this relatively nonpolar molecule.

-

Mobile Phase A: Water with 0.1% formic acid. The acid aids in the protonation of the analyte.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A starting condition of ~95% A, ramping to 95% B over several minutes, will provide effective elution and separation from matrix components.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C to ensure reproducible retention times.

3.3 Mass Spectrometry (MS) Parameters

-

Ionization Mode: ESI, Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Gas (N₂) Flow: 800 L/hr

-

Desolvation Temperature: 400°C

Data Acquisition and Interpretation

4.1 Full Scan (MS1) Analysis

The initial step is to acquire a full scan mass spectrum to confirm the presence of the protonated molecule, [M+H]⁺.

| Parameter | Theoretical Value |

| Formula | C₉H₈BrN |

| Exact Mass | 208.9894 |

| [M(⁷⁹Br)+H]⁺ m/z | 209.9972 |

| [M(⁸¹Br)+H]⁺ m/z | 211.9952 |

The observation of two peaks of nearly equal intensity at m/z 209.9972 and 211.9952 is a definitive confirmation of the presence of this compound.

4.2 Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway

Tandem MS is employed to generate characteristic fragment ions for structural confirmation and for developing a quantitative assay. The protonated molecule (precursor ion) is selected and subjected to collision-induced dissociation (CID).

Caption: Proposed fragmentation of this compound.

Plausible Fragmentation Mechanisms:

-

Loss of a Methyl Radical (-CH₃•): A common fragmentation pathway for N-methylated compounds, leading to the fragment ions at m/z 194.98 and 196.98.

-

Loss of Hydrogen Bromide (-HBr): The elimination of HBr is a facile process for brominated aromatic systems, resulting in a non-brominated fragment ion at m/z 129.05. The absence of the bromine isotopic pattern in this fragment is a key confirmation of this pathway.

-

Further Fragmentation: The m/z 129.05 fragment can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN), to produce an ion at m/z 102.02.

4.3 Quantitative Analysis using Multiple Reaction Monitoring (MRM)

For sensitive and selective quantification, an MRM assay is the method of choice. This involves monitoring specific precursor-to-product ion transitions.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| This compound | 209.997 | 129.05 | Quantifier |

| This compound | 209.997 | 194.98 | Qualifier |

| Internal Standard | Specific to IS | Specific to IS | --- |

The transition to the non-brominated fragment (m/z 129.05) is often an excellent choice for the quantifier as it is typically intense and moves the analysis into a lower, less noisy region of the mass spectrum. The transition to the brominated fragment (m/z 194.98) serves as a qualifier to confirm identity.

Conclusion and Best Practices

This guide provides a robust and scientifically-grounded framework for the . The proposed LC-MS/MS method, utilizing ESI in positive mode and an MRM scan type, offers the high sensitivity and selectivity required for demanding applications in drug development. Key to the success of this analysis is the recognition of the characteristic bromine isotopic pattern and the understanding of the predictable fragmentation pathways of the N-methylated indole core. As with any analytical method, validation, including an assessment of linearity, accuracy, precision, and matrix effects, is a critical final step to ensure data integrity.

A Technical Guide to the Stability and Storage of 7-Bromo-1-methyl-1H-indole: Principles and Practices

This guide provides an in-depth analysis of the stability and optimal storage conditions for 7-Bromo-1-methyl-1H-indole (C₉H₈BrN), a crucial building block for researchers, scientists, and professionals in drug development. Understanding the chemical stability of this reagent is paramount for ensuring the reproducibility of experimental results and maintaining the integrity of research and development programs. This document moves beyond simple storage instructions to explain the underlying chemical principles that govern the stability of this brominated indole derivative.

The Chemical Identity and Inherent Stability of this compound

This compound is an indole derivative characterized by a bromine atom at the 7-position of the indole ring and a methyl group on the nitrogen atom.[1][2] This substitution pattern influences its electronic properties and, consequently, its reactivity and stability. The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack and oxidation.[1] The presence of a bromine atom, an electron-withdrawing group, can modulate the reactivity of the aromatic ring.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₈BrN | [2][3] |

| Molecular Weight | 210.07 g/mol | [2] |

| Appearance | Faint yellow to dark brown crystalline solid | [1] |

| Melting Point | Not consistently reported, varies by purity | - |

| Solubility | Soluble in polar organic solvents | [4] |

The stability of this compound is influenced by several factors, including temperature, light, oxygen, and ambient moisture. As a light-sensitive solid, appropriate handling and storage are critical to prevent degradation.

Critical Factors Influencing Stability and Recommended Storage

To ensure the long-term integrity of this compound, the following storage conditions are recommended, grounded in the chemical nature of the compound.

Optimal Storage Conditions:

-

Temperature: Store at room temperature or refrigerated (2-8°C) for enhanced long-term stability. Avoid repeated freeze-thaw cycles if stored in solution.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. This minimizes the risk of oxidation of the electron-rich indole ring.

-

Light: Protect from light. The compound is photosensitive, and exposure to UV or visible light can induce degradation. Use amber vials or store in a dark place.

-

Moisture: Keep in a tightly sealed container in a dry environment. The indole ring can be susceptible to certain reactions in the presence of water, especially under acidic or basic conditions.

The following diagram illustrates the logical workflow for the proper handling and storage of this compound to maintain its stability.

References

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 7-Bromo-1-methyl-2-phenyl-1H-indole

Abstract

The indole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1] The functionalization of this privileged heterocycle through electrophilic aromatic substitution (EAS) is a fundamental strategy for creating novel molecular architectures. This guide provides a comprehensive technical analysis of the EAS reactions on a specifically substituted substrate: 7-bromo-1-methyl-2-phenyl-1H-indole. We will dissect the intricate interplay of substituent effects that govern regioselectivity, present field-proven experimental protocols for key transformations, and offer insights into the mechanistic underpinnings of these reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile platform for synthetic innovation.

The Indole Nucleus: An Electron-Rich System Primed for Electrophilic Attack

The indole ring system is an aromatic heterocycle characterized by high electron density, rendering it significantly more reactive towards electrophiles than benzene.[2] This heightened reactivity is primarily attributed to the nitrogen atom's lone pair participating in the π-system. The most favorable position for electrophilic attack is overwhelmingly the C3 position.[1][2][3] Mechanistic studies have shown that attack at C3 proceeds through a cationic intermediate (a σ-complex or arenium ion) that preserves the aromaticity of the fused benzene ring, a key stabilizing factor.[3] Attack at the C2 position would disrupt this benzenoid aromaticity, resulting in a less stable intermediate.

Deconstructing the Substrate: 7-Bromo-1-methyl-2-phenyl-1H-indole

The reactivity and regioselectivity of our target substrate are dictated by the cumulative electronic effects of its three substituents. Understanding these influences is paramount for predicting reaction outcomes and selecting appropriate conditions.

-

1-Methyl Group: The N-methyl group is an electron-donating group (EDG) through induction.[4] It increases the electron density of the pyrrole ring, further activating the indole nucleus for EAS compared to an N-H indole.

-

2-Phenyl Group: The phenyl ring at the C2 position sterically hinders attack at that site. Electronically, its effect is twofold: it withdraws electron density via induction but can donate via resonance. However, its primary role in this context is to block the C2 position, thereby reinforcing the inherent electronic preference for C3 substitution.

-

7-Bromo Group: Located on the benzene ring, the bromine atom is a classic example of a deactivating, yet ortho, para-directing group.[5][6] It deactivates the entire ring system towards electrophiles through its strong electron-withdrawing inductive effect (-I). However, through resonance (+R), it can donate lone-pair electron density. While it deactivates the ring, the overwhelming nucleophilicity of the C3 position within the pyrrole moiety means that substitution will still preferentially occur there, rather than on the deactivated benzene ring.

The confluence of these effects establishes a clear directive for incoming electrophiles, as illustrated below.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

The Multifaceted Biological Activities of Substituted Bromoindoles: A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Indole Scaffold and the Impact of Bromination

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic compounds with profound therapeutic implications. Its inherent ability to interact with a multitude of biological targets has rendered it a "privileged scaffold" in drug discovery. The strategic introduction of a bromine atom onto this indole ring system dramatically alters its physicochemical properties, often amplifying its biological potency and providing a versatile handle for further chemical modifications. This guide offers an in-depth exploration of the diverse biological activities of substituted bromoindoles, providing a technical resource for researchers engaged in the discovery and development of novel therapeutics. We will delve into their anticancer, antimicrobial, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Substituted bromoindoles have emerged as a promising class of anticancer agents, demonstrating significant efficacy against a spectrum of human cancer cell lines. Their mechanisms of action are often pleiotropic, targeting key oncogenic signaling pathways and cellular processes essential for tumor progression and survival.

Mechanism of Action: A Multi-pronged Assault on Cancer Cells

A primary mechanism by which bromoindoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Many bromoindole derivatives have been shown to modulate the intricate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. These proteins are central regulators of the intrinsic apoptotic pathway, with anti-apoptotic members (like Bcl-2 itself) preventing cell death and pro-apoptotic members (like Bax and Bak) promoting it. Certain bromoindoles can inhibit the function of anti-apoptotic Bcl-2 proteins, leading to the activation of Bax and Bak, mitochondrial outer membrane permeabilization (MOMP), and the subsequent release of cytochrome c, ultimately triggering a caspase cascade that culminates in apoptosis.

Furthermore, several substituted bromoindoles have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting cell proliferation and chemoresistance. Bromoindoles can interfere with this pathway by preventing the degradation of the IκBα inhibitor, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.

Some bromoindole derivatives also exhibit anticancer activity by inhibiting key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR) tyrosine kinase. Inhibition of EGFR signaling can lead to cell cycle arrest and the induction of apoptosis.

Structure-Activity Relationship (SAR) Insights

The position and nature of substituents on the bromoindole scaffold are critical determinants of anticancer activity. Structure-activity relationship studies have revealed that the presence of a bromine atom, particularly at the 5- or 6-position of the indole ring, often enhances cytotoxic activity.

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| 3-bromo-4-(1H-3-indolyl)-2,5-dihydro-1H-2,5-pyrroledione derivative | 3-bromo on pyrroledione, indole at C4 | Methicillin-resistant Staphylococcus aureus (MRSA) | Low MIC values | |

| 5-bromoindole-2-carboxylic acid derivative 3a | 5-bromo, 2-carboxylic acid derivative | HepG2, A549, MCF-7 | Potent antiproliferative activity | |

| Pyrrole-indole hybrid 3h | Single chloro-substitution | T47D (breast cancer) | 2.4 | |

| Pyrido-indole-one hybrid 9c | Pyrido-indole-one core | MDA-MB-231 (breast cancer) | 0.77 ± 0.03 | |

| 2-phenyl-1H-indole derivative 4j | 2-phenyl substitution | MDA-MB-231 (breast cancer) | 16.18 | |

| 2-phenyl-1H-indole derivative 4k | 2-phenyl substitution | MDA-MB-231 (breast cancer) | 25.59 |

This table presents a selection of reported IC50 values to illustrate the anticancer potential of substituted bromoindoles. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Substituted bromoindole compound (stock solution in a suitable solvent, e.g., DMSO)

-

96-well flat-bottom sterile microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the bromoindole compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well to achieve a final concentration of 0.45 mg/ml.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Read the absorbance at an optimal wavelength between 570 and 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Visualizing the Mechanism: Key Signaling Pathways

Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of multidrug-resistant microbial infections presents a formidable challenge to global health. Substituted bromoindoles have demonstrated promising antimicrobial activities against a range of pathogenic bacteria and fungi, positioning them as potential leads for the development of novel anti-infective agents.

Mechanism of Action: Disrupting Microbial Integrity

A key mechanism underlying the antimicrobial action of many bromoindoles is the disruption of microbial membranes. Certain 6-bromoindole derivatives have been shown to cause rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. This disruption of the cell membrane's integrity leads to leakage of intracellular components and ultimately cell death. Some 5-bromoindole-polyamine conjugates have also been shown to disrupt the bacterial membrane of both Staphylococcus aureus (including MRSA) and the outer membrane of Pseudomonas aeruginosa. This membrane perturbation is thought to be a key factor in both their intrinsic antimicrobial activity and their ability to potentiate the effects of existing antibiotics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of bromoindoles is significantly influenced by their substitution patterns. For instance, 5-bromo-substituted indole-polyamine conjugates generally exhibit a broader spectrum of activity compared to their unsubstituted counterparts. The nature of the substituent at other positions on the indole ring also plays a crucial role. For example, in a series of indolylbenzimidazole derivatives, the introduction of a bromine atom into the imidazole fragment significantly enhanced antimicrobial activity against S. aureus, MRSA, and C. albicans.

| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| 2,2-bis(6-bromo-3-indolyl) ethylamine | 6,6'-dibromo, bis-indole | Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae | 8 | |

| 5-bromo-indole-3-carboxamido-polyamine conjugate (13b) | 5-bromo, carboxamido-polyamine side chain | Staphylococcus aureus | ≤ 0.28 µM | |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | 5-bromo on indole, dimethyl on benzimidazole | Candida albicans | 3.9 | |

| Indole-triazole derivative (3d) | Indole with triazole substitution | Candida albicans | 3.125 | |

| Ciprofloxacin-indole hybrid (8b) | Ciprofloxacin hybrid with indole and Cl substituent | Staphylococcus aureus | 0.0625 |

This table provides a selection of reported MIC values to highlight the antimicrobial potential of substituted bromoindoles. Direct comparisons should be made with caution due to variations in microbial strains and testing methodologies.

Experimental Protocols

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

Substituted bromoindole compound

-

96-well microtiter plates

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare Serial Dilutions: Prepare a two-fold serial dilution of the bromoindole compound in the growth medium directly in the wells of a 96-well plate.

-

Inoculate: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Include a positive control well (microorganism in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

-

Determine MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the Experimental Workflow

Neuroprotective Effects: A Beacon of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that indole derivatives, including bromoindoles, possess significant neuroprotective properties, offering a promising avenue for the development of therapies to combat these devastating disorders.

Mechanism of Action: Quelling Oxidative Stress and Inflammation

A key mechanism underlying the neuroprotective effects of indole derivatives is their ability to mitigate oxidative stress and neuroinflammation, two central players in the pathology of neurodegenerative diseases. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, leads to cellular damage and apoptosis. Indole compounds can act as potent antioxidants, scavenging free radicals and bolstering the endogenous antioxidant response.

Some indole derivatives exert their neuroprotective effects by modulating key signaling pathways involved in cellular defense against oxidative stress, such as the nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant responsive element (ARE) pathway. Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes. Additionally, indole derivatives can modulate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for promoting cell survival and inhibiting apoptosis.

Furthermore, indole compounds can suppress neuroinflammation by inhibiting pro-inflammatory signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.

Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of indole derivatives is influenced by the nature and position of substituents on the indole ring. For instance, the presence of a benzyloxy, hydroxy, or methoxy group at the 5-position of the indole ring has been shown to enhance antioxidant characteristics. While specific SAR studies on a broad range of substituted bromoindoles in neuroprotection are still emerging, the foundational role of the indole scaffold in interacting with neurological targets suggests that bromination can be a valuable strategy to modulate these activities.

Currently, there is a limited amount of specific quantitative data (e.g., EC50 values) for a wide range of substituted bromoindoles in neuroprotective assays in the public domain. Further research is needed to establish clear structure-activity relationships in this area.

Experimental Protocols

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method for detecting intracellular ROS.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

Phenol red-free cell culture medium

-

DCFH-DA stock solution (in DMSO)

-

ROS-inducing agent (e.g., H₂O₂) as a positive control

-

Substituted bromoindole compound

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed neuronal cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the bromoindole compound for a specified period.

-

ROS Induction: Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂) to the appropriate wells.

-

DCFH-DA Loading: Wash the cells with warm PBS and then incubate them with a working solution of DCFH-DA (typically 5-50 µM) in phenol red-free medium for 30-45 minutes at 37°C in the dark.

-

Wash: Gently wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

-

Data Analysis: Quantify the change in fluorescence, which is proportional to the level of intracellular ROS.

An enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.

Materials:

-

Cell culture supernatant from treated neuronal or microglial cells

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, enzyme-linked conjugate, substrate, and standards)

-

96-well ELISA plates

-

Wash buffer

-

Stop solution (e.g., 2N H₂SO₄)

-

Microplate reader

Procedure:

-

Plate Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least one hour.

-

Sample and Standard Incubation: Add cell culture supernatants and a series of known concentrations of the cytokine standard to the wells and incubate for 2 hours.

-

Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin conjugate. Incubate for 1 hour.

-

Substrate Addition: Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop.

-

Stop Reaction: Stop the reaction by adding a stop solution.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.

Visualizing the Neuroprotective Mechanism

Synthesis of Substituted Bromoindoles: A Brief Overview

The synthesis of substituted bromoindoles is a well-established field in organic chemistry, with numerous methods available for their preparation. A common strategy involves the direct bromination of an appropriately substituted indole. However, controlling the regioselectivity of this reaction can be challenging. More sophisticated methods often involve the construction of the indole ring from a pre-functionalized benzene derivative. The Fischer indole synthesis, for example, is a classic method that can be adapted for the synthesis of bromoindoles from bromo-substituted phenylhydrazines. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been employed for the synthesis of amino-substituted bromoindoles. The choice of synthetic route depends on the desired substitution pattern and the availability of starting materials.

Conclusion: The Promising Future of Bromoindoles in Drug Discovery

Substituted bromoindoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents underscores their immense potential for the development of novel therapeutics. The introduction of the bromine atom not only often enhances the therapeutic potential of the indole scaffold but also provides a key site for further chemical diversification. Continued research into the structure-activity relationships and the intricate molecular mechanisms of action of these compounds will be paramount for optimizing their design and translating their therapeutic promise into clinical reality. This guide provides a foundational resource for researchers to explore and harness the multifaceted potential of substituted bromoindoles in the ongoing quest for new and effective medicines.

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 7-Bromo-1-methyl-1H-indole

Abstract: This document provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of 7-Bromo-1-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 7-position offers a key vector for molecular diversification. This application note details the underlying mechanism, explores critical reaction parameters, presents a reliable, field-tested protocol, and offers a troubleshooting guide for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-7 Arylated Indoles

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its widespread adoption is due to mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[3][4]

The 1-methyl-1H-indole core is a foundational element in numerous biologically active compounds.[5] Specifically, the synthesis of 7-aryl-1-methyl-1H-indoles provides access to a chemical space of significant interest for developing novel therapeutics. Direct arylation at the C-7 position using cross-coupling technology is a highly efficient strategy for generating libraries of analogues for structure-activity relationship (SAR) studies. This guide provides the scientific rationale and a practical, step-by-step protocol for this crucial transformation.

The Catalytic Heart: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The entire process can be understood through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7] Understanding this cycle is paramount for rational optimization and troubleshooting.

-

Oxidative Addition: This is often the rate-determining step.[1] The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a new Pd(II) complex. The reactivity order for halides is generally I > Br > Cl.[2] For electron-rich heteroaryl halides, using bulky, electron-donating phosphine ligands on the palladium catalyst can accelerate this step.[8]

-

Transmetalation: This step involves the transfer of the aryl group from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic "ate" complex (e.g., [Ar-B(OH)₃]⁻).[3][9] This boronate species then exchanges its aryl group for the halide on the Pd(II) complex. The exact mechanism of this ligand exchange is complex and can be influenced by the specific base and solvent used.[1]

-

Reductive Elimination: The final step involves the two organic ligands (the indole and the new aryl group) coupling together to form the desired C-C bond. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Optimizing the Reaction: A Guide to Key Parameters

The success of the coupling reaction is highly dependent on the careful selection of the catalyst, base, and solvent system. The following tables summarize common choices and their underlying rationale.

Table 1: Palladium Catalyst Systems

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Rationale & Comments |

| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine) | 2 - 5 | A common, air-stable Pd(0) source. Effective for many aryl bromides but can be less active for challenging substrates.[4] |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | 1 - 3 | A robust Pd(II) precatalyst. The dppf ligand provides stability and promotes efficient coupling for a wide range of substrates. |

| Pd(OAc)₂ | SPhos or XPhos | 0.5 - 2 | Used with bulky, electron-rich Buchwald phosphine ligands. Highly effective for electron-rich or sterically hindered aryl halides and chlorides.[10][11] |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine (P(t-Bu)₃) | 1 - 3 | A powerful combination for room-temperature couplings of many aryl bromides.[3] |

Table 2: Role of the Base

| Base | Strength | Typical Equivalents | Rationale & Comments |

| K₂CO₃ | Moderate | 2.0 - 3.0 | A standard, cost-effective choice, often used in aqueous/organic solvent mixtures.[12][13] |

| Cs₂CO₃ | Strong | 2.0 - 3.0 | More soluble in organic solvents than K₂CO₃. Often provides higher yields, especially in anhydrous conditions or with less reactive substrates.[4] |

| K₃PO₄ | Strong | 2.0 - 3.0 | A strong, non-nucleophilic base. Excellent for couplings involving sensitive functional groups and often used with Buchwald-type catalysts.[8][14] |

| NaHCO₃ | Weak | 2.0 - 4.0 | A mild base suitable for substrates with base-labile functional groups. May require higher temperatures or longer reaction times. |

Table 3: Common Solvent Systems

| Solvent(s) | Typical Ratio | Temperature (°C) | Rationale & Comments |

| 1,4-Dioxane / Water | 4:1 to 10:1 | 80 - 100 | A classic biphasic system. Water helps dissolve the inorganic base and facilitates boronate formation.[15] |

| Toluene / Water | 10:1 | 90 - 110 | Good for higher temperature reactions. Toluene is less coordinating than THF or dioxane. |

| DMF or DMAc | Anhydrous or with water | 100 - 120 | High-boiling polar aprotic solvents that can effectively solubilize all components.[15] |

| Ethanol / Water | 4:1 | 80 (Microwave) | A greener solvent choice, particularly effective under microwave irradiation which can dramatically reduce reaction times.[4] |

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid using a standard palladium catalyst.

Reagents & Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv, 3 mol%)

-

Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 210 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), PdCl₂(dppf)·CH₂Cl₂ (24.5 mg, 0.03 mmol, 3 mol%), and potassium carbonate (345 mg, 2.5 mmol, 2.5 equiv).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle two more times to ensure the reaction atmosphere is free of oxygen.

-

Solvent Addition: Degas 1,4-dioxane and deionized water separately by bubbling with inert gas for 15-20 minutes. Using syringes, add 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.

-

Reaction: Place the flask in a preheated oil bath at 95 °C. Stir the mixture vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting bromide.

-

Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-aryl-1-methyl-1H-indole product.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| No or Low Conversion | 1. Inactive catalyst (degraded by oxygen).2. Insufficiently active catalyst/ligand system.3. Poor quality base or boronic acid. | 1. Ensure proper degassing of solvents and inert atmosphere technique.2. Switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[10] Increase temperature.3. Use freshly purchased or purified reagents. Grind the base to a fine powder.[8] |

| Protodeborylation | Boronic acid is unstable under reaction conditions and is replaced by a proton. | Use a milder base (e.g., NaHCO₃) or lower the reaction temperature. Consider using a more stable boronic ester (e.g., a pinacol ester).[6] |

| Homocoupling | Two molecules of the boronic acid couple together. Can be promoted by oxygen.[6] | Rigorously exclude oxygen from the reaction. Ensure the Pd precatalyst is properly activated to Pd(0). |